2,2,4-Trimethyl-4-phenylcyclopentanone
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Overview
Description
2,2,4-Trimethyl-4-phenylcyclopentanone is an organic compound with the molecular formula C14H18O It is a cyclopentanone derivative characterized by the presence of three methyl groups and a phenyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phenylcyclopentanone can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-3-methyl-2-butanone with α-methylstyrene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-4-phenylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2,2,4-Trimethyl-4-phenylcyclopentanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in mass spectrometry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phenylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethyl-3-pentanone: Another structural isomer with distinct reactivity and uses.
Uniqueness
2,2,4-Trimethyl-4-phenylcyclopentanone is unique due to the presence of both a cyclopentanone ring and a phenyl group, which confer specific chemical reactivity and potential applications not shared by its isomers. The combination of these structural features makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
69278-40-6 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phenylcyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-13(2)10-14(3,9-12(13)15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SHZFCSMUTTUMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC1=O)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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